2-Amino-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 2417-17-6 . It has a molecular weight of 125.13 and is typically stored at room temperature . It is a powder in physical form .
Synthesis Analysis
The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, which includes 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one, is often achieved via the Biginelli reaction . This involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . The reaction gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis
The IUPAC name of this compound is 2-amino-3-methyl-4(3H)-pyrimidinone . The InChI code is 1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) .Chemical Reactions Analysis
The Biginelli reaction is one of the most efficient methods to obtain 3,4-dihydropyrimidin-2(1H)-one derivatives . This reaction involves the one-pot three-component condensation of an aldehyde, a β-ketoester, and urea in the presence of strong acids .Physical And Chemical Properties Analysis
This compound has a melting point range of 257-260 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Synthesis of DHPMs
The compound is used in the synthesis of 3,4-dihydropyrimidin-2 (1 H )-ones, also known as DHPMs . The synthesis of these products is highly important due to their myriad of medicinal properties . The Biginelli reaction is the classical approach to reaching these scaffolds .
Calcium Channel Blockers
DHPMs, synthesized using this compound, act as calcium channel blockers . These are drugs that block the entry of calcium into cells of the heart and blood vessel walls, resulting in lower blood pressure.
Antihypertensive Agents
DHPMs also act as antihypertensive agents . These are medications used to treat high blood pressure (hypertension).
Anti-inflammatory Agents
The compound is used in the synthesis of DHPMs, which have anti-inflammatory properties . These are drugs used to reduce inflammation.
Anticancer Agents
DHPMs possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They have potential anticancer properties .
Antimicrobial Agents
DHPMs also have antimicrobial properties . They can be used to inhibit the growth of or kill microorganisms.
Antimalarial Agents
DHPMs have antimalarial effects . They can be used in the treatment of malaria.
Antitubercular Agents
DHPMs have antitubercular effects . They can be used in the treatment of tuberculosis.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The design of biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives has been identified as a priority direction . This includes the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
properties
IUPAC Name |
2-amino-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXUEPGKWYEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one |
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